Cas no 898755-31-2 ( )

  structure
  structure
Product Name: 
CAS No:898755-31-2
MF:C17H15F2NO
MW:287.303911447525
CID:868305
PubChem ID:24725334
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone
    • 2'-Azetidinomethyl-2,4-difluorobenzophenone
    • DTXSID50643729
    • AKOS016020784
    • (2-(Azetidin-1-ylmethyl)phenyl)(2,4-difluorophenyl)methanone
    • 1-{[2-(2,4-DIFLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
    • 898755-31-2
    • SB51560
    •  
    • MDL: MFCD03842617
    • Inchi: 1S/C17H15F2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
    • InChI Key: QRYMMPODOVNHQB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C1=CC=CC=C1CN1CCC1)=O)F

Computed Properties

  • Exact Mass: 287.11217043g/mol
  • Monoisotopic Mass: 287.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.3Ų

  Pricemore >>

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